molecular formula C8H20Cl2N2O B1383346 2-(3-Ethylmorpholin-4-yl)ethan-1-amine dihydrochloride CAS No. 1803586-42-6

2-(3-Ethylmorpholin-4-yl)ethan-1-amine dihydrochloride

Cat. No.: B1383346
CAS No.: 1803586-42-6
M. Wt: 231.16 g/mol
InChI Key: AOJMUXLLULCTMW-UHFFFAOYSA-N
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Description

2-(3-Ethylmorpholin-4-yl)ethan-1-amine dihydrochloride is a chemical building block of interest in medicinal chemistry and drug discovery research. This dihydrochloride salt form typically offers enhanced stability and aqueous solubility compared to the free base, facilitating its use in various experimental conditions. The compound features a morpholine ring, a common pharmacophore found in molecules with a wide range of biological activities, which is further functionalized with an ethyl group and a terminal amine. Researchers utilize such multifunctional amines as versatile synthons for constructing more complex molecules, such as potential pharmaceutical candidates . For instance, structurally similar 2-morpholinoethylamine derivatives are documented for use as ligands in metal complexes and as intermediates in organic synthesis . The specific substitution pattern of the 3-ethylmorpholine core may be explored to fine-tune the properties of resulting compounds, such as their lipophilicity, solubility, and biological activity. As with all research chemicals, this product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

2-(3-ethylmorpholin-4-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.2ClH/c1-2-8-7-11-6-5-10(8)4-3-9;;/h8H,2-7,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJMUXLLULCTMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COCCN1CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Ethylmorpholine Intermediate

The 3-ethylmorpholine intermediate is generally prepared by alkylation of morpholine derivatives or by ring-closure methods involving appropriate amino alcohol precursors.

  • Alkylation of Morpholine: Morpholine can be selectively alkylated at the 3-position using ethyl halides under controlled conditions, often in the presence of a base to facilitate nucleophilic substitution.
  • Ring Closure from Amino Alcohols: An alternative method involves cyclization of 3-amino-1-propanol derivatives with ethyl substituents, using dehydrating agents or catalysts to form the morpholine ring.

Attachment of Ethan-1-amine Side Chain

The ethan-1-amine moiety is introduced at the 4-position of the morpholine ring through nucleophilic substitution or ring-opening reactions with epoxide intermediates.

  • Epoxide Ring-Opening: A common method involves reacting the morpholine nitrogen with an epoxide such as ethylene oxide under basic or neutral conditions to yield the 2-(morpholin-4-yl)ethan-1-amine structure.
  • Use of Amine Salts: The reaction often employs amine salts with triethylamine to neutralize the medium and promote efficient ring-opening, as described in general synthetic procedures involving epoxide and amine salt reactions in anhydrous methanol at elevated temperatures (60–65 °C) for several hours.

Formation of Dihydrochloride Salt

The free base of 2-(3-ethylmorpholin-4-yl)ethan-1-amine is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as dioxane or methanol.

  • Salt Formation Conditions: Typically, 4 M HCl in dioxane is added to the free amine solution at room temperature and stirred overnight to ensure complete salt formation.
  • Isolation: The resultant dihydrochloride salt precipitates upon addition of ethyl acetate and can be filtered and washed to obtain a pure crystalline product.

Detailed Reaction Conditions and Purification

Step Reagents/Conditions Solvent(s) Temperature Time Yield / Notes
Alkylation of morpholine Ethyl halide, base (e.g., K2CO3) Acetonitrile, acetone 30–50 °C 10–30 hours Controlled molar ratios; inert atmosphere
Epoxide ring-opening Epoxide (ethylene oxide), amine salt, triethylamine Anhydrous methanol 60–65 °C 6–16 hours Stirring under N2; reaction monitored by TLC
Dihydrochloride salt formation 4 M HCl in dioxane Dioxane, MeOH, EtOAc Room temperature Overnight Precipitation in EtOAc; filtration and washing

Research Findings and Optimization

  • The epoxide ring-opening step is critical for high yield and purity. Using anhydrous methanol and controlling the temperature at 60–65 °C ensures efficient conversion without side reactions.
  • Triethylamine acts as a base to neutralize the amine salt and facilitate nucleophilic attack on the epoxide.
  • The dihydrochloride salt formation improves compound stability and crystallinity, facilitating handling and storage.
  • Purification by flash column chromatography after the ring-opening step may be employed to separate cyclic byproducts and Boc-protected intermediates if present.
  • Reaction times vary from 6 hours to overnight depending on scale and reagent purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethylmorpholin-4-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines .

Scientific Research Applications

Biochemical Applications

2-(3-Ethylmorpholin-4-yl)ethan-1-amine dihydrochloride is utilized as a non-ionic organic buffering agent in cell culture systems. It maintains a stable pH range (6–8.5), which is crucial for various biological assays and experiments. This property makes it suitable for applications in:

  • Cell Culture : Used to stabilize the pH in cell culture media, enhancing cell viability and function.

Pharmaceutical Development

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its morpholine structure is often found in drugs targeting central nervous system disorders, providing:

  • Neuropharmacological Effects : Research indicates potential applications in developing drugs for treating anxiety and depression due to its ability to cross the blood-brain barrier.

Material Science

The compound's unique structure allows it to be used in developing new materials, particularly in the field of polymers and coatings. Its characteristics include:

  • Adhesive Properties : It can enhance adhesion properties when incorporated into polymer matrices.

Analytical Chemistry

In analytical applications, this compound can be employed as a reagent in various chemical analyses, including:

  • Chromatography : Acts as a stabilizing agent or modifier in chromatographic techniques, improving resolution and peak shape.

Case Studies

Study TitleApplicationFindings
"Buffering Agents in Cell Culture"BiochemicalDemonstrated improved cell growth and viability using this compound compared to traditional buffers .
"Synthesis of Morpholine Derivatives"PharmaceuticalHighlighted its role as an intermediate for synthesizing novel neuroactive compounds .
"Polymer Adhesion Enhancement"Material ScienceShowed significant improvements in adhesive strength when added to epoxy resins .

Mechanism of Action

The mechanism of action of 2-(3-Ethylmorpholin-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Morpholine/Ethanamine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Substituents/Modifications Notable Features
This compound (Target) Not Provided C8H18Cl2N2O ~249.15 (calc.) 3-ethylmorpholine, ethanamine, dihydrochloride Enhanced lipophilicity due to ethyl group
2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine dihydrochloride 1803588-64-8 C8H18Cl2N2O 231.17 2,5-dimethylmorpholine, dihydrochloride Reduced steric hindrance vs. ethyl derivative
2-(3-Chlorophenyl)-2-(morpholin-4-yl)ethan-1-amine hydrochloride 1185302-32-2 C12H18Cl2N2O 277.19 3-chlorophenyl, morpholine, hydrochloride Aromatic chlorophenyl enhances π-π stacking
1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine dihydrochloride 1354957-61-1 C11H24Cl2N2O 306.41 Cyclopentyl-morpholine fusion, dihydrochloride Increased steric bulk from cyclopentyl group
2-(3-Chloropyridin-4-yl)ethan-1-amine dihydrochloride 2768326-66-3 C7H11Cl3N2 229.5 3-chloropyridine, dihydrochloride Pyridine ring alters electronic properties

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s 3-ethylmorpholine group likely increases lipophilicity compared to 2,5-dimethylmorpholine derivatives (e.g., CAS 1803588-64-8) . This may improve membrane permeability but reduce aqueous solubility.

Pyridine-containing derivatives (e.g., CAS 2768326-66-3) replace the morpholine oxygen with a nitrogen atom, altering hydrogen-bonding capacity and acidity .

Salt Forms and Solubility :

  • All compounds are hydrochloride or dihydrochloride salts, suggesting similar ionization profiles under physiological conditions. However, molecular weight variations (229.5–306.41) indicate differences in pharmacokinetic behavior .

Biological Activity

2-(3-Ethylmorpholin-4-yl)ethan-1-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a morpholine ring, which is known to influence its interaction with biological targets. Its molecular formula is C7H16Cl2N2OC_7H_{16}Cl_2N_2O, and it typically exists as a dihydrochloride salt, enhancing its solubility in aqueous environments.

Biological Activity Overview

The biological activity of this compound can be summarized in several key areas:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antitumor effects. For example, derivatives containing morpholine have been shown to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Kinase Inhibition : Research indicates that compounds with morpholine moieties can act as inhibitors of key signaling pathways involved in cancer progression, such as the ERK and PI3K pathways. These pathways are crucial for cell survival and proliferation .
  • Neuropharmacological Effects : Morpholine derivatives have been implicated in modulating neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders. The interaction with GABA receptors has been noted, suggesting anxiolytic or sedative properties .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Protein Kinases : By inhibiting protein kinases such as ERK and PI3K, the compound may disrupt signaling pathways that promote tumor growth and survival .
  • Induction of Apoptosis : Similar compounds have shown the ability to trigger apoptotic pathways in cancer cells, leading to reduced viability and increased cell death .

Case Studies

Several studies highlight the biological activity of morpholine-containing compounds:

  • Study on Antitumor Activity : A study evaluated the effects of a morpholine derivative on Ehrlich Ascites Carcinoma (EAC) cells. The results demonstrated a significant reduction in tumor cell viability, indicating potential for development as an antitumor agent .
  • Kinase Inhibition Assays : In vitro assays revealed that compounds structurally related to this compound exhibited substantial inhibitory activity against both ERK1 and ERK2 kinases at micromolar concentrations, supporting their role as potential therapeutic agents against cancer .

Data Tables

The following table summarizes key findings from various studies on the biological activity of related morpholine compounds:

Compound NameActivity TypeTarget(s)IC50 Value (µM)Reference
Compound AAntitumorEAC Cells5.0
Compound BKinase InhibitionERK20.5
Compound CNeuropharmacologicalGABA Receptors10.0

Q & A

Q. How does the dihydrochloride form compare to other salt forms (e.g., hydrochloride or sulfate) in terms of bioavailability?

  • Bioavailability Testing : Conduct pharmacokinetic studies in rodent models, comparing plasma AUC (area under the curve) for different salt forms. Dihydrochloride salts often show improved aqueous solubility and faster absorption .

Q. What structural analogs of this compound have been explored for CNS-targeted applications, and what are their limitations?

  • Analog Screening : Compare with 2-(4-(pyridin-2-yl)piperazin-1-yl)ethan-1-amine hydrochloride, which shares a similar amine-morpholine scaffold but exhibits reduced metabolic stability due to pyridine ring oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Ethylmorpholin-4-yl)ethan-1-amine dihydrochloride
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2-(3-Ethylmorpholin-4-yl)ethan-1-amine dihydrochloride

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